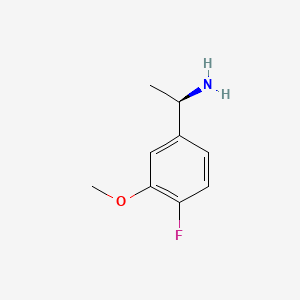

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Description

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (CAS: 1157581-09-3) is a chiral primary amine with the molecular formula C₉H₁₂FNO and a molecular weight of 169.2 g/mol . Its IUPAC name is (1R)-1-(4-fluoro-3-methoxyphenyl)ethanamine, and it features a stereogenic center at the ethylamine side chain, contributing to its enantiomeric specificity. The compound is characterized by a 4-fluoro-3-methoxyphenyl group attached to a chiral ethylamine backbone, as depicted in its SMILES string: CC@@Hc1cc(OC)c(F)cc1 .

This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules, including imidazolidine-2,4,5-triones (e.g., 3a–k in Scheme 1 of ) . It is supplied in high purity (>99%) by manufacturers like SynHet, with applications in medicinal chemistry, agrochemicals, and biotechnology .

Structure

2D Structure

Propriétés

IUPAC Name |

(1R)-1-(4-fluoro-3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUQFKDHMDFLHO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662390 | |

| Record name | (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157581-09-3 | |

| Record name | (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Steps and Conditions

Condensation : 4-fluoro-3-methoxyacetophenone is reacted with (R)-α-methylbenzylamine in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) in toluene under reflux conditions. The reaction proceeds for 10-12 hours with azeotropic removal of water via a Dean-Stark apparatus to drive the formation of the imine intermediate.

Catalytic Hydrogenation : The imine intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere at 35-55°C for 6-12 hours. This step reduces the imine to the corresponding amine, maintaining stereochemical integrity.

Salt Formation and Isolation : The free amine is converted to its p-toluenesulfonic acid salt or hydrochloride salt by treatment with the respective acid in an organic solvent such as ethyl acetate or isopropanol. Crystallization affords the pure (R)-amine salt as a white crystalline solid with high chiral purity (up to 100% by HPLC).

Reaction Scheme Summary

| Step | Reagents/Conditions | Product/Form |

|---|---|---|

| (a) Condensation | 4-fluoro-3-methoxyacetophenone + (R)-α-methylbenzylamine, PTSA, toluene, reflux, Dean-Stark trap, 10-12 h | (R)-Imine intermediate |

| (b) Hydrogenation | 10% Pd/C, H₂ atmosphere, 35-55°C, 6-12 h | (R)-1-(4-fluoro-3-methoxyphenyl)ethylamine (free base) |

| (c) Salt formation | PTSA or HCl in ethyl acetate or IPA, crystallization | (R)-amine salt (white crystalline solid) |

Analytical Data

- Melting point of hydrochloride salt: approximately 178-180°C

- Optical rotation: [α]₅²₅ ≈ +79° (c=0.25 in MeOH)

- Chiral purity: 100% by HPLC

- IR (KBr): characteristic amine and aromatic peaks at 3000-2800 cm⁻¹, 1600-1500 cm⁻¹, and fingerprint region

This method is adapted from improved processes described in patent literature for closely related methoxyphenyl ethylamines, with modifications to accommodate the fluorine substituent at the 4-position and methoxy at the 3-position.

Reduction of Nitro Precursors

An alternative synthetic route involves the nitration of 4-fluoro-3-methoxybenzene to introduce a nitro group, followed by reduction to the corresponding amine.

Synthetic Outline

Nitration : 4-fluoro-3-methoxybenzene is nitrated under controlled conditions to afford 4-fluoro-3-methoxynitrobenzene.

Reduction : The nitro compound is reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over Pd/C.

Chiral Resolution : Since the nitro reduction yields a racemic mixture, chiral resolution or asymmetric catalytic hydrogenation is necessary to obtain the (R)-enantiomer with high enantiomeric excess.

Industrial Considerations

This route is favored for large-scale industrial production due to the availability of starting materials and scalability of nitration and reduction steps. However, the requirement for chiral resolution adds complexity and cost.

Grignard Reagent Approach

Another reported method involves the formation of a Grignard reagent from 4-fluoro-3-methoxybenzyl chloride, which is then reacted with an appropriate amine or electrophile to yield the target amine.

Reaction Details

Preparation of the Grignard reagent by reacting 4-fluoro-3-methoxybenzyl chloride with magnesium turnings in anhydrous ether or THF.

Reaction of the Grignard intermediate with a suitable nitrogen electrophile (e.g., imine or nitrile) under controlled conditions.

Subsequent work-up and purification to obtain the amine.

This method is less commonly employed due to the sensitivity of Grignard reagents and the need for strict anhydrous conditions but offers a route to structural analogs and derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) | Chiral Purity (%) |

|---|---|---|---|---|---|

| Chiral auxiliary condensation + catalytic hydrogenation | 4-fluoro-3-methoxyacetophenone, (R)-α-methylbenzylamine, PTSA, Pd/C H₂ | High stereoselectivity; well-established | Requires chiral amine; multi-step | 70-85 | ~100 |

| Nitro compound reduction | 4-fluoro-3-methoxynitrobenzene, LiAlH4 or Pd/C H₂ | Scalable; readily available precursors | Racemic mixture; needs resolution | 60-75 | Variable (requires resolution) |

| Grignard reagent route | 4-fluoro-3-methoxybenzyl chloride, Mg, electrophile | Flexible for derivatives | Sensitive reagents; complex setup | Moderate | Variable |

Research Findings and Optimization Notes

The use of (R)-α-methylbenzylamine as a chiral auxiliary provides excellent enantiomeric excess due to diastereomeric intermediate formation, facilitating straightforward separation and purification.

Catalytic hydrogenation conditions (temperature, pressure, catalyst loading) are optimized to minimize racemization and maximize yield.

Salt formation with p-toluenesulfonic acid or hydrochloric acid enhances crystallinity and stability, aiding in purification and storage.

Azeotropic removal of water during imine formation is critical to drive the equilibrium toward product formation.

Industrial patents highlight the importance of controlling reaction temperature and solvent choice to improve yield and reduce impurities.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding imine or nitrile.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

Therapeutic Potential

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is being investigated for its role in treating neurological disorders. Its structural characteristics, including the presence of a fluorine atom and a methoxy group, suggest enhanced binding affinity to specific receptors involved in neurological functions. Research indicates that this compound may act as an agonist or antagonist at neurotransmitter receptors, modulating various biochemical pathways crucial for therapeutic efficacy.

Agrochemical Applications

This compound also finds potential applications in agrochemicals. Its ability to interact with biological systems can be harnessed for developing novel pesticides or herbicides that target specific pathways in pests or weeds while minimizing impact on non-target organisms. This aspect is crucial for sustainable agricultural practices.

Characterization Techniques

Characterization of the compound can be performed using various analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Study on Neurological Activity

A recent study investigated the effects of this compound on receptor activity related to neurotransmission. The findings indicated that the compound significantly modulated receptor activity, suggesting its potential as a therapeutic agent for conditions like depression and anxiety disorders .

Agrochemical Efficacy

In agrochemical research, this compound was tested for its efficacy against common agricultural pests. Results demonstrated a promising level of activity, indicating that modifications to the compound could lead to effective pest management solutions without harming beneficial species.

Mécanisme D'action

The mechanism of action of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating its pharmacokinetic properties, such as absorption and metabolism .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position and Halogen Effects: The 4-fluoro-3-methoxy substitution in the target compound enhances its electronic and steric profile compared to 4-fluorophenyl analogues (e.g., KH-96321) . Replacement of fluorine with chlorine (e.g., 3-Chloro-4-fluoro derivative, CAS 1012305-33-7) increases molecular weight and alters receptor binding affinity due to chlorine’s larger atomic radius and electronegativity .

Stereochemical Impact :

- The (R) -enantiomer of 4-fluoro-3-methoxyphenyl ethanamine exhibits distinct pharmacological activity compared to its (S) -counterpart. For example, the (S)-enantiomer (Ref: 10-F461785) is priced higher (€691/g vs. SynHet’s (R)-isomer at competitive rates), suggesting divergent demand in enantioselective syntheses .

Key Findings :

- The target compound’s synthesis via chiral p-toluenesulfonate (PTS) salt resolution achieves high enantiomeric excess (ee >99%), critical for pharmaceutical applications .

- In contrast, Ti(Oi-Pr)₄-mediated condensations (e.g., ) prioritize scalability over enantiopurity, yielding racemic mixtures requiring further resolution .

Table 3: Application Profiles

Insights :

- The target compound’s H318 hazard (eye damage) necessitates stringent handling protocols compared to non-methoxy analogues .

- Derivatives like (R)-1-(3,5-Difluorophenyl)propan-1-amine (CAS 473733-16-3) show promise in oncology but require additional toxicity profiling .

Activité Biologique

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, also known as (R)-1-(4-fluoro-3-methoxyphenyl)ethylamine, is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. Its molecular formula is with a molecular weight of approximately 183.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of neurological disorders and receptor interactions.

- Molecular Formula :

- Molecular Weight : 183.21 g/mol

- CAS Number : 1256944-96-3

- Synthesis : The synthesis typically involves methods such as catalytic hydrogenation or enzymatic reduction, optimized for high yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The introduction of the fluorine atom is believed to enhance binding affinity, while the methoxy group may influence pharmacokinetic properties such as absorption and metabolism. Studies suggest that this compound may act as an agonist or antagonist at neurotransmitter receptors, modulating biochemical pathways critical for therapeutic effects.

Neurological Implications

Research indicates that this compound exhibits potential benefits in treating neurological disorders. Its unique structural features allow it to interact selectively with receptors involved in neurotransmission, potentially enhancing therapeutic profiles for conditions such as depression and anxiety.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(4-Methoxyphenyl)ethanamine | Methoxy group on phenyl ring | Lacks fluorine substituent |

| (R)-1-(4-Fluorophenyl)ethanamine | Fluorine on phenyl ring | No methoxy group |

| (S)-1-(2-Fluorophenyl)ethanamine | Fluorine at different position | Different positioning affects activity |

| (R)-1-(3-Methoxyphenyl)ethanamine | Methoxy group at different position | Variation in substitution pattern |

This comparison highlights how the combination of both a fluorine atom and a methoxy group distinguishes this compound from similar compounds, potentially enhancing its biological activity and specificity for certain receptors.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological effects of this compound through various experimental models:

- In Vitro Studies : Investigations into receptor binding affinities demonstrated that compounds similar to this compound show high selectivity towards certain neurotransmitter receptors, indicating a potential role in modulating synaptic transmission .

- Ex Vivo Evaluations : A study reported that ligands based on this structure exhibited significant brain tissue uptake, suggesting effective central nervous system penetration which is crucial for neurological applications .

- Comparative Pharmacokinetics : Research comparing the pharmacokinetic profiles of this compound with other amines indicated favorable absorption characteristics, likely due to the presence of the methoxy group which enhances lipophilicity and membrane permeability.

Future Research Directions

The unique properties of this compound suggest several avenues for future research:

- Therapeutic Applications : Further exploration into its efficacy in treating specific neurological disorders.

- Mechanistic Studies : Detailed investigations into its interaction mechanisms with various receptors.

- Structural Modifications : Synthesis of analogs to optimize biological activity and reduce potential side effects.

Q & A

Q. What are the recommended methods for synthesizing (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, and how can enantiomeric purity be ensured?

Methodological Answer:

- Chiral Resolution : Use asymmetric synthesis or enzymatic resolution to isolate the (R)-enantiomer. For example, chiral auxiliaries or lipase-mediated kinetic resolution can achieve >98% enantiomeric excess (ee) .

- Characterization : Confirm stereochemistry via polarimetry, chiral HPLC (e.g., using a Chiralpak® column), or X-ray crystallography .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures improves purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation :

- Physicochemical Properties :

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or weighing to avoid inhalation of amine vapors .

- Spill Management : Neutralize spills with citric acid (for basic amines) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound across different assay systems?

Methodological Answer:

- Assay Optimization :

- Replicate Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and temperature to minimize variability .

- Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate receptor-binding assays .

- Data Analysis :

- Statistical Models : Apply ANOVA or mixed-effects models to account for batch effects or matrix interference (e.g., organic degradation in prolonged assays) .

Q. What advanced techniques are suitable for studying the compound’s metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Metabolism :

- Degradation Pathways :

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to map degradation products .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., monoamine transporters)?

Methodological Answer:

- Docking Studies :

- Software : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine transporters .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

- QSAR Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.